Ethyl 7-(3-acetoxyazetidin-1-yl)-1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
This compound belongs to the fluoroquinolone class, characterized by a quinoline core substituted with fluorine atoms and heterocyclic moieties. Its structure includes a 3-acetoxyazetidine group at position 7, a 6-amino-3,5-difluoropyridin-2-yl group at position 1, and a fluorine atom at position 4. These substitutions enhance its pharmacokinetic properties, including solubility and target binding, while the acetoxy group on the azetidine ring may influence metabolic stability .
Properties
IUPAC Name |
ethyl 7-(3-acetyloxyazetidin-1-yl)-1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O5/c1-3-33-22(32)13-9-29(21-16(25)5-15(24)20(26)27-21)17-6-18(14(23)4-12(17)19(13)31)28-7-11(8-28)34-10(2)30/h4-6,9,11H,3,7-8H2,1-2H3,(H2,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKJTRKQNIVKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CC(C3)OC(=O)C)C4=C(C=C(C(=N4)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-(3-acetoxyazetidin-1-yl)-1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound features a complex structure consisting of several pharmacophores that may contribute to its biological activity. Its molecular formula is , and it possesses notable functional groups such as the azetidine ring, difluoropyridine moiety, and quinoline scaffold.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of various derivatives related to this compound against different cancer cell lines. In particular, compounds with similar structures have shown promising results:
| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
|---|---|---|
| 3d | 73 ± 3 | 29 ± 2.9 |
| Paclitaxel | 5.25 - 11.03 | 7.76 |
These findings suggest that modifications to the core structure can enhance cytotoxicity against specific cancer cell lines, indicating a potential pathway for developing effective anticancer agents .
The anticancer mechanisms of compounds similar to this compound often involve inhibition of key enzymes and growth factors associated with tumor proliferation. For instance, studies have indicated that derivatives containing oxadiazole or triazole moieties exhibit significant antitumor activities by interfering with cellular signaling pathways crucial for cancer cell survival .
Antimicrobial Activity
In addition to anticancer properties, compounds in this class have also been assessed for their antimicrobial activities. The presence of fluorine atoms in the structure may enhance lipophilicity and membrane permeability, which are critical factors in antimicrobial efficacy. However, specific data regarding the antimicrobial activity of this compound remain limited.
Synthesis
The synthesis of this compound involves several steps that build the complex structure from simpler precursors. The synthetic pathway typically includes:
- Formation of the Azetidine Ring : Utilizing acetoxy groups to facilitate cyclization.
- Quinoline Synthesis : Employing fluorinated intermediates to introduce the desired fluorine substituents.
- Final Coupling Reactions : To attach various functional groups that enhance biological activity.
Detailed procedures can be found in patent literature focusing on similar compounds .
Case Studies
Several case studies illustrate the effectiveness of structurally related compounds in preclinical models:
- Study on MCF-7 Cells : A derivative with a similar scaffold showed significant cytotoxicity with an IC50 value of 73 μM.
- HeLa Cell Line Assessment : The same derivative demonstrated enhanced activity against HeLa cells with an IC50 value of 29 μM, suggesting a selective action against certain cancer types .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other fluoroquinolones and pyridonecarboxylic acid derivatives. Key comparisons are outlined below:
Substituent Variations in the Azetidine Ring
- Ethyl 7-[3-(Isobutyryloxy)azetidin-1-yl]-1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS# 442526-91-2): The azetidine ring bears an isobutyryloxy group instead of acetoxy. Synthesis: Prepared via similar nucleophilic substitution reactions but requires isobutyryl chloride as a reagent .
Fluorination Patterns
- Ethyl 1-(6-Amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS# 906088-96-8): Features two fluorine atoms at positions 6 and 7 instead of a single fluorine at position 6 and an azetidine group at position 6. However, the dual fluorination may increase cytotoxicity .
Core Modifications in Pyridonecarboxylic Acid Derivatives
- Ethyl 7-Oxopyrido[2,3-f]quinoxaline-8-carboxylates: Derived from cyclocondensation of 7,8-diaminoquinolines with α-acetyl-N-arylhydrazonoyl chlorides. Impact: The pyrido[2,3-f]quinoxaline core introduces π-π stacking interactions, improving binding to topoisomerase IV but reducing selectivity compared to simpler quinolones .
Structural and Functional Data Table
*LogP values estimated via computational modeling.
Challenges and Opportunities
Preparation Methods
Fluorination at Position 6
Direct fluorination of the quinoline core is challenging due to regioselectivity constraints. A preferred method involves utilizing a pre-fluorinated aniline precursor during the Gould-Jacobs cyclization. For example, 6-fluoro-4-oxoquinoline-3-carboxylates are synthesized by cyclizing 3-fluoro-4-ethoxyaniline derivatives. Alternatively, electrophilic fluorination using Selectfluor® or deoxyfluorination agents (e.g., DAST) may be employed post-cyclization, though this approach risks over-fluorination.
Comparative Fluorination Strategies
| Method | Reagent | Positional Specificity | Yield (%) |
|---|---|---|---|
| Pre-fluorinated aniline | N/A | High | 60–75 |
| Electrophilic fluorination | Selectfluor® | Moderate | 40–55 |
| Deoxyfluorination | DAST | Low | 30–45 |
Installation of the 3-Acetoxyazetidin-1-yl Group at Position 7
Introducing the azetidine moiety requires nucleophilic aromatic substitution (SNAr) at position 7 of the quinoline. Prior activation of the position via halogenation (e.g., chlorination using POCl3 or PCl5) is essential. In a protocol adapted from US20080161575A1, 4-hydroxyquinoline intermediates are treated with phosphorus oxychloride to generate 4-chloro derivatives, which subsequently undergo displacement with 3-acetoxyazetidine under basic conditions.
SNAr Reaction Optimization
| Condition | Effect on Yield |
|---|---|
| Solvent: DMF vs. DMSO | DMSO improves solubility (↑15%) |
| Base: K2CO3 vs. Cs2CO3 | Cs2CO3 enhances reactivity (↑20%) |
| Temperature: 80°C vs. 100°C | 100°C reduces reaction time by 50% |
Post-substitution, the acetyl group on the azetidine ring remains intact under these conditions, avoiding undesired hydrolysis.
The introduction of the pyridinylamine group involves a palladium-catalyzed cross-coupling reaction. Suzuki-Miyaura coupling using a boronic ester derivative of 6-amino-3,5-difluoropyridine is optimal, though Buchwald-Hartwig amination may also be applicable. Prior iodination or bromination at position 1 of the quinoline is necessary. For example, treatment with N-iodosuccinimide (NIS) in acidic media installs iodine, which then reacts with the boronic ester under Pd(PPh3)4 catalysis.
Coupling Reaction Metrics
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Ligand | None required |
| Solvent | DME/H2O (3:1) |
| Temperature | 80°C |
| Yield | 70–85% |
Final Deprotection and Functionalization
The 6-amino group on the pyridine ring is often protected as an acetamide during synthesis. Final deprotection is achieved via acidic hydrolysis (e.g., HCl in methanol/water) at 65°C, followed by neutralization with K2CO3. Careful pH control prevents ester hydrolysis of the C3 ethyl group.
Deprotection Conditions
| Reagent | Concentration | Time (h) | Yield (%) |
|---|---|---|---|
| HCl (aq.) | 6 N | 4 | 90 |
| H2SO4 (aq.) | 2 N | 6 | 85 |
Crystallization and Purification
Final purification is achieved via recrystallization from ethanol/water mixtures or chromatographic methods. The patent US20080161575A1 reports vacuum filtration and washing with warm water/toluene to isolate intermediates, a method applicable to the target compound.
Recrystallization Parameters
| Solvent System | Purity Post-Crystallization (%) |
|---|---|
| Ethanol/Water (4:1) | 98.5 |
| Acetonitrile/Hexane | 97.0 |
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step protocols, including:
- Nitro reduction : Starting from a nitro-substituted quinoline precursor (e.g., ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate), nitro groups are reduced to amino groups using catalytic hydrogenation or chemical reductants like SnCl₂ .
- Nucleophilic substitution : The 7-chloro substituent is replaced by azetidine derivatives (e.g., 3-acetoxyazetidine) under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclocondensation : Final steps may involve cyclization with α-acetyl-N-arylhydrazonoyl chlorides to form fused heterocyclic systems .
Q. Key intermediates :
| Intermediate | Role | Reference |
|---|---|---|
| 7-Chloro-8-nitroquinoline | Core scaffold | |
| 7-Amino-8-nitroquinoline | Reduction product | |
| 3-Acetoxyazetidine | Substitution reagent |
Q. How can the structural identity of this compound be confirmed?
Methodological approach :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O/Cl interactions observed in related quinolines with triclinic crystal systems) .
- NMR spectroscopy :
- ¹H NMR : Peaks for the azetidine ring (δ 3.5–4.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and acetate methyl groups (δ 2.1 ppm).
- ¹³C NMR : Carbonyl signals (δ 165–175 ppm) confirm the ester and ketone functionalities .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during the substitution of the 7-chloro group with azetidine derivatives?
Experimental design considerations :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of azetidine .
- Base strength : Strong bases (e.g., K₂CO₃) favor deprotonation but may lead to side reactions; weaker bases (e.g., Et₃N) are preferable for sensitive intermediates .
- Temperature control : Reactions performed at 60–80°C balance reactivity and stability of the acetoxyazetidine group .
Case study : A 20% yield increase was achieved by switching from DMF to NMP (N-methylpyrrolidone) due to reduced decomposition of the azetidine moiety .
Q. What strategies resolve contradictions in reported biological activities of structurally similar quinolines?
Analytical framework :
- Substituent effects : Compare bioactivity data for analogs with varying substituents (e.g., 3-hydroxyazetidine vs. 3-acetoxyazetidine). For example, hydroxyl groups may enhance solubility but reduce membrane permeability .
- Assay variability : Standardize testing protocols (e.g., MIC for antimicrobial activity) across studies to minimize discrepancies .
Example : A derivative with a 3-hydroxyazetidine group showed 10-fold lower MIC values against S. aureus than the acetoxy variant, likely due to improved hydrogen bonding with bacterial targets .
Q. How does the introduction of fluorine atoms at the pyridine and quinoline rings influence electronic properties and reactivity?
Computational and experimental insights :
- Electron-withdrawing effects : Fluorine at C6 (quinoline) and C3/C5 (pyridine) increases electrophilicity of the carbonyl group, enhancing interactions with biological targets (e.g., DNA gyrase) .
- Steric effects : 3,5-Difluoropyridine substitution reduces steric hindrance compared to bulkier groups, improving binding affinity .
DFT calculations : Fluorine substitution lowers the LUMO energy by 0.8 eV, facilitating nucleophilic attack during synthesis .
Q. What are the challenges in characterizing the crystal structure of this compound, and how are they addressed?
Crystallography challenges :
- Disorder in flexible groups : The acetoxyazetidine side chain may exhibit rotational disorder. Mitigation involves cooling crystals to 100 K and using restraints during refinement .
- Weak diffraction : Small crystal size or low symmetry (triclinic systems) require high-intensity X-ray sources (e.g., synchrotron radiation) .
Q. Key parameters from related structures :
| Parameter | Value | Reference |
|---|---|---|
| Space group | P1 | |
| Unit cell volume | ~800 ų | |
| R factor | <0.06 |
Q. How can mechanistic studies differentiate between competing pathways in the cyclocondensation step?
Methodology :
- Isotopic labeling : Use ¹⁵N-labeled amines to track nitrogen incorporation into the pyridoquinoxaline ring .
- Kinetic profiling : Monitor intermediate formation via in situ IR spectroscopy to identify rate-determining steps .
- DFT modeling : Compare activation energies for alternative pathways (e.g., [4+2] vs. [3+3] cyclization) .
Result : A [4+2] pathway is favored due to lower activation energy (ΔG‡ = 18.7 kcal/mol) compared to [3+3] (ΔG‡ = 24.3 kcal/mol) .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
Root causes :
- Polymorphism : Different crystal forms (e.g., anhydrous vs. solvates) alter solubility. For example, a hydrate form may show 3x higher aqueous solubility than the anhydrous form .
- pH-dependent solubility : The carboxylic acid derivative (via ester hydrolysis) exhibits higher solubility at neutral pH, while the ester form is more lipophilic .
Resolution : Conduct parallel solubility tests under standardized pH and temperature conditions .
Q. How do substituents on the azetidine ring impact metabolic stability?
Case study :
- 3-Acetoxyazetidine : Rapid hydrolysis by esterases in plasma shortens half-life (t₁/₂ = 1.2 h) .
- 3-Hydroxyazetidine : Slower clearance (t₁/₂ = 4.5 h) due to reduced enzymatic susceptibility .
Experimental validation : Incubate derivatives with liver microsomes and monitor degradation via LC-MS .
Methodological Resources
For synthesis protocols, consult:
- Al-Qawasmeh et al. (2009) on nitroquinoline intermediates .
- Jala et al. (2023) on cyclocondensation strategies .
For structural analysis, refer to:
- Single-crystal X-ray data in .
- NMR assignments in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
